molecular formula C8H5BrF3N3 B10903311 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10903311
M. Wt: 280.04 g/mol
InChI Key: GIYKPHVOTABYAO-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a trifluoromethyl group at the seventh position on the pyrazolo[1,5-a]pyrimidine ring. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction proceeds efficiently under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving yields . Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent, such as dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in the presence of a suitable solvent, such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group at the seventh position, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C8H5BrF3N3

Molecular Weight

280.04 g/mol

IUPAC Name

2-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H5BrF3N3/c1-4-2-5(8(10,11)12)15-7(13-4)3-6(9)14-15/h2-3H,1H3

InChI Key

GIYKPHVOTABYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)Br

Origin of Product

United States

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